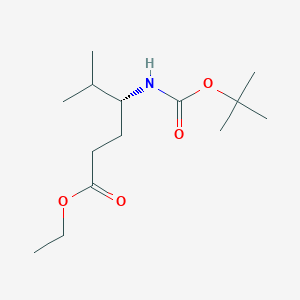![molecular formula C24H19N3O6 B14906854 2-{(E)-2-[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]ethenyl}-5-nitropyrimidine-4,6-diol](/img/structure/B14906854.png)
2-{(E)-2-[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]ethenyl}-5-nitropyrimidine-4,6-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydroxy-2-(3-methoxy-4-(naphthalen-1-ylmethoxy)styryl)-5-nitropyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-(3-methoxy-4-(naphthalen-1-ylmethoxy)styryl)-5-nitropyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrimidinone core: This can be achieved through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents can be employed to introduce the nitro group at the desired position.
Styryl group addition: The styryl group can be introduced via a Wittig reaction or a Heck coupling reaction.
Methoxylation and hydroxylation: These functional groups can be introduced through standard organic synthesis techniques, such as methylation using methyl iodide and hydroxylation using hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or using metal hydrides.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones, methoxyquinones.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives, nitro derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用机制
The mechanism of action of 6-Hydroxy-2-(3-methoxy-4-(naphthalen-1-ylmethoxy)styryl)-5-nitropyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of enzymes: Binding to and inhibiting key enzymes involved in cellular processes.
DNA intercalation: Intercalating into DNA, disrupting replication and transcription.
Reactive oxygen species (ROS) generation: Inducing oxidative stress in cells, leading to cell death.
相似化合物的比较
Similar Compounds
2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone: Exhibits similar biological activities and is used in similar applications.
Daphenylline: A complex natural product with similar structural features and biological activities.
Uniqueness
6-Hydroxy-2-(3-methoxy-4-(naphthalen-1-ylmethoxy)styryl)-5-nitropyrimidin-4(3H)-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial applications.
属性
分子式 |
C24H19N3O6 |
|---|---|
分子量 |
445.4 g/mol |
IUPAC 名称 |
4-hydroxy-2-[(E)-2-[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]ethenyl]-5-nitro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C24H19N3O6/c1-32-20-13-15(10-12-21-25-23(28)22(27(30)31)24(29)26-21)9-11-19(20)33-14-17-7-4-6-16-5-2-3-8-18(16)17/h2-13H,14H2,1H3,(H2,25,26,28,29)/b12-10+ |
InChI 键 |
WPYPGENACIXLTI-ZRDIBKRKSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)/C=C/C2=NC(=C(C(=O)N2)[N+](=O)[O-])O)OCC3=CC=CC4=CC=CC=C43 |
规范 SMILES |
COC1=C(C=CC(=C1)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O)OCC3=CC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


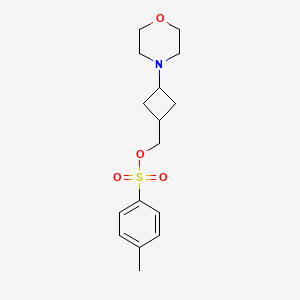


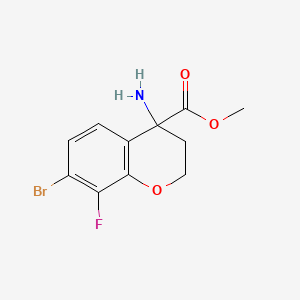
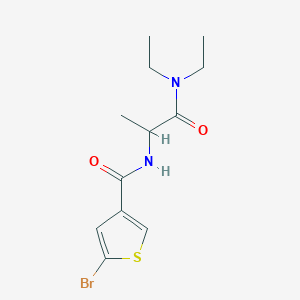
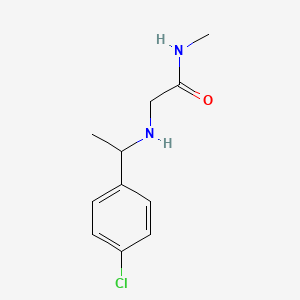

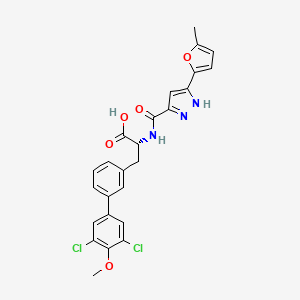

![N-[2-(2-pyridyl)-1H-benzimidazol-5-yl]furan-2-carboxamide](/img/structure/B14906828.png)

![3H-Pyrimido[4,5-b][1,4]oxazine-4,6(5H,7H)-dione](/img/structure/B14906836.png)
